molecular formula C13H19BFNO2 B1395821 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1334321-25-3

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1395821
CAS No.: 1334321-25-3
M. Wt: 251.11 g/mol
InChI Key: OWUVXAWHWWYBBP-UHFFFAOYSA-N
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Description

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a boronic acid group, and a 4-methylpiperidin-1-ylmethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. One common method includes the reaction of 3-fluoro-4-methylbenzene with a suitable boronic acid derivative under controlled conditions. The subsequent introduction of the 4-methylpiperidin-1-ylmethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to modify the fluorine atom or other functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives

Scientific Research Applications

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical assays and studies involving enzyme inhibition or activation.

  • Industry: The compound is employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols, which is useful in targeting specific biological molecules.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, influencing signal transduction pathways.

  • Biological Molecules: The reversible bonding with diols allows for selective targeting of glycoproteins and glycolipids.

Comparison with Similar Compounds

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is compared with other similar compounds to highlight its uniqueness:

  • 3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenylboronic Acid: This compound differs in the presence of a sulfonyl group instead of a methyl group.

  • 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline: This compound lacks the boronic acid group, resulting in different chemical properties and reactivity.

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound has a piperazinyl group instead of a piperidinyl group, leading to variations in biological activity and applications.

These comparisons demonstrate the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)8-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUVXAWHWWYBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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